molecular formula C22H15N5O2S B6580662 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1207002-52-5

2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B6580662
CAS No.: 1207002-52-5
M. Wt: 413.5 g/mol
InChI Key: HLPRBBMECRBFQV-UHFFFAOYSA-N
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Description

2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is an intriguing compound with a complex structure. It features both an oxadiazole and a pyridine moiety, rendering it versatile for various applications in scientific research. This compound is particularly noted for its potential in medicinal chemistry, due to the presence of functional groups that can interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves a multi-step process:

  • Formation of the Oxadiazole Ring: : Starting with a pyridine derivative, an oxadiazole ring is constructed through cyclization reactions involving appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

  • Attachment of the Methylsulfanyl Group: : The thiol group is introduced via nucleophilic substitution reactions, where a halogenated aromatic compound reacts with a methylthiol group in the presence of a base.

  • Coupling Reactions: : The final step includes coupling the oxadiazole-pyridine intermediate with a 1,2-dihydrophthalazin-1-one moiety under controlled conditions, often utilizing palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

For industrial-scale production, the synthesis pathways are optimized for yield and cost-effectiveness. Techniques like high-throughput synthesis and automation are employed to streamline the process. The reaction conditions are carefully controlled to ensure reproducibility and scalability, often using advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation and Reduction: : This compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones. Reduction reactions might target the oxadiazole ring or the nitrogroups if present.

  • Substitution Reactions: : Electrophilic substitution can occur at the aromatic rings, allowing for further functionalization.

  • Coupling Reactions: : The presence of multiple reactive sites makes it amenable to cross-coupling reactions for constructing complex molecular architectures.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employs agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Involves electrophiles like halogens or nitrating agents in acidic conditions.

  • Coupling: : Uses palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation.

  • Reduced forms: of the oxadiazole or pyridine rings.

  • Various functionalized derivatives: via substitution.

Scientific Research Applications

Chemistry

In chemistry, it serves as a building block for synthesizing more complex compounds and for investigating reaction mechanisms.

Biology

Its structural complexity makes it a candidate for studying enzyme-substrate interactions and receptor binding assays.

Medicine

It holds potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors implicated in diseases. The methylsulfanyl and oxadiazole groups are known to enhance biological activity, making this compound valuable in medicinal chemistry research.

Industry

In industrial applications, it might be used in the development of specialty chemicals and advanced materials due to its robust molecular framework.

Mechanism of Action

The mechanism by which 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one exerts its effects is multifaceted:

Molecular Targets

  • Enzymes: : It can inhibit or activate specific enzymes through binding to active sites or allosteric sites.

  • Receptors: : It may act on receptors, modulating signal transduction pathways.

Pathways Involved

The compound can interact with key biochemical pathways involved in cellular processes like metabolism, signal transduction, and gene expression. Its unique structure allows it to fit into binding pockets of proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methylsulfanyl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazole

  • 3-(methylsulfanyl)benzaldehyde

  • 3-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

Compared to its counterparts, 2-[3-(methylsulfanyl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one stands out due to its additional functional groups, which enhance its reactivity and biological activity. The combination of oxadiazole, pyridine, and dihydrophthalazinone within a single molecule provides a unique scaffold for diverse chemical and biological interactions.

Hopefully, this deep dive into the world of this compound has sparked your interest in the rich possibilities of this compound!

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2S/c1-30-16-8-4-7-15(12-16)27-22(28)18-10-3-2-9-17(18)19(25-27)21-24-20(26-29-21)14-6-5-11-23-13-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPRBBMECRBFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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